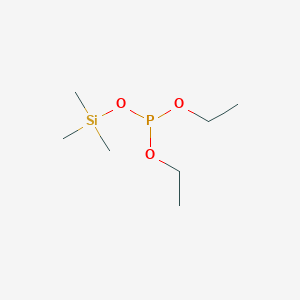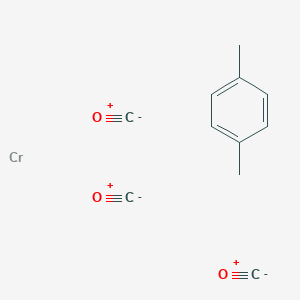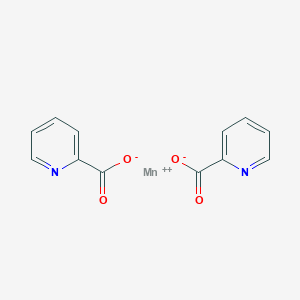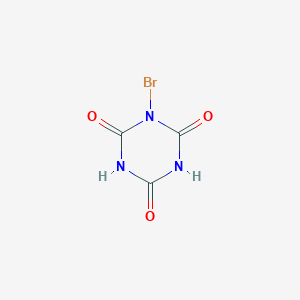
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- is a chemical compound that belongs to the class of triazine derivatives. It is a highly reactive compound that has been widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- is not well understood. However, it is believed that the compound reacts with various functional groups in the target molecule, leading to the formation of covalent bonds and subsequent modification of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- are not well studied. However, some studies have shown that the compound has antimicrobial and antitumor properties. It has also been reported to have inhibitory effects on various enzymes such as carbonic anhydrase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of other compounds. However, the compound is highly reactive and can be dangerous to handle, requiring appropriate safety measures.
Zukünftige Richtungen
Future research on 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- can focus on the development of new synthetic methods for the compound and its derivatives. Further studies can also be conducted to understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, the compound can be explored for potential applications in drug discovery, particularly for the treatment of microbial infections and cancer.
Synthesemethoden
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- can be achieved through several methods. One of the most commonly used methods is the reaction of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with bromine in the presence of a strong acid catalyst such as sulfuric acid. The reaction takes place at room temperature, and the product can be obtained in high yield.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- has been widely used in various scientific research applications. It is commonly used as a building block for the synthesis of other compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Eigenschaften
CAS-Nummer |
15114-35-9 |
|---|---|
Produktname |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo- |
Molekularformel |
C3H2BrN3O3 |
Molekulargewicht |
207.97 g/mol |
IUPAC-Name |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
InChI-Schlüssel |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Kanonische SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Andere CAS-Nummern |
15114-35-9 |
Synonyme |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





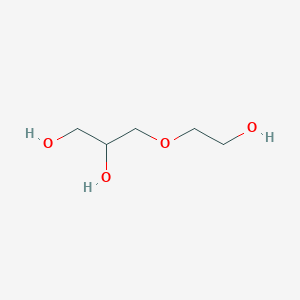
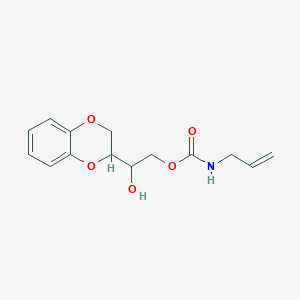



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)

